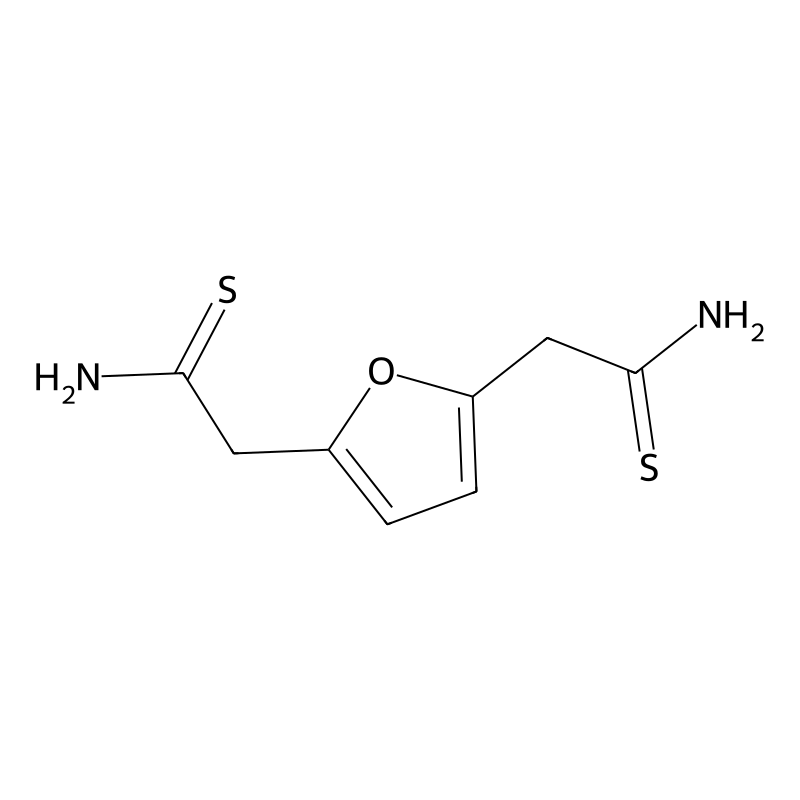

2,2'-Furan-2,5-diyldiethanethioamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2'-Furan-2,5-diyldiethanethioamide is a chemical compound characterized by its unique structure that includes two furan rings connected by a thioamide functional group. The presence of the furan moiety contributes to its potential reactivity and biological activity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and material science.

The chemical reactivity of 2,2'-Furan-2,5-diyldiethanethioamide can be attributed to the presence of both furan and thioamide functionalities. It may undergo several types of reactions:

- Nucleophilic Substitution: The thioamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon adjacent to the sulfur atom.

- Electrophilic Aromatic Substitution: The furan rings can undergo electrophilic substitutions, allowing for the introduction of various substituents on the aromatic system.

- Condensation Reactions: The compound can also engage in condensation reactions, particularly with aldehydes or ketones, forming more complex structures.

The synthesis of 2,2'-Furan-2,5-diyldiethanethioamide can be achieved through several methods:

- Condensation Reactions: This involves reacting furan derivatives with thioamides under acidic or basic conditions to form the desired compound.

- Multicomponent Reactions: Utilizing three or more reactants in a single reaction step can lead to the formation of this compound efficiently.

- Functional Group Transformations: Starting from readily available furan derivatives and modifying them through specific reactions to introduce the thioamide functionality.

The applications of 2,2'-Furan-2,5-diyldiethanethioamide are varied:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery.

- Materials Science: Its unique structure may allow for use in developing new materials with specific properties.

- Organic Synthesis: It can act as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2,2'-Furan-2,5-diyldiethanethioamide may include:

- Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses.

- Binding Affinity Studies: Determining its binding affinity for various biological molecules will help elucidate its mechanism of action.

Several compounds share structural similarities with 2,2'-Furan-2,5-diyldiethanethioamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Furoic Acid | Contains a single furan ring | Used as a precursor for various derivatives |

| Thioacetamide | Contains a thioamide group | Known for its use in organic synthesis |

| 5-(Aminomethyl)furan | Contains an amino group attached to a furan ring | Exhibits potential as a monomer in polymers |

| Furan-2-carboxylic acid | Contains a carboxylic acid functional group | Important in polymer chemistry |

The uniqueness of 2,2'-Furan-2,5-diyldiethanethioamide lies in its dual furan structure combined with a thioamide linkage, which may confer distinct chemical properties and biological activities compared to these similar compounds.